3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
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Overview
Description
3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its promising potential in treating various diseases. This compound is commonly referred to as DPSPB and has been the subject of extensive research in recent years.
Scientific Research Applications
Anti-Tubercular Agent : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed significant inhibitory concentrations against the bacteria, highlighting their potential as anti-tubercular agents (Srinivasarao et al., 2020).
Antineoplastic Activity : The compound has been explored in the context of antineoplastic activity. Derivatives of the compound have shown potential as inhibitors in cancer therapy, particularly in the treatment of chronic myelogenous leukemia (Gong et al., 2010).
Chemical Synthesis and Modification : Research has been conducted on the chemical synthesis and modification of related compounds, exploring their reaction mechanisms and potential applications in various fields of chemistry (Topuzyan et al., 2013).
Anticancer Evaluation : Studies on related compounds such as di- and trifunctional substituted 1,3-thiazoles, which share similar structural characteristics, have shown anticancer activity against various human tumor cell lines. These findings suggest potential applications of similar compounds in cancer treatment (Turov, 2020).
Future Directions
The future directions for research on this compound could include further studies to determine its exact molecular structure, its physical and chemical properties, its biological activity, and its safety profile. Given the anti-tubercular activity of some related compounds , it might also be worthwhile to investigate the potential therapeutic applications of this compound.
properties
IUPAC Name |
3,4-difluoro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O3S/c22-18-6-1-15(13-19(18)23)21(29)26-16-2-4-17(5-3-16)32(30,31)28-11-9-27(10-12-28)20-14-24-7-8-25-20/h1-8,13-14H,9-12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFVVOFVAGNRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide |
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